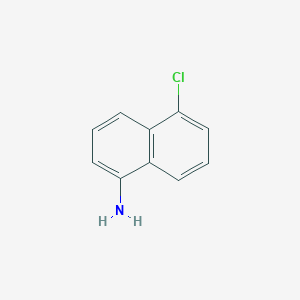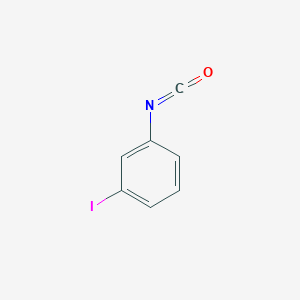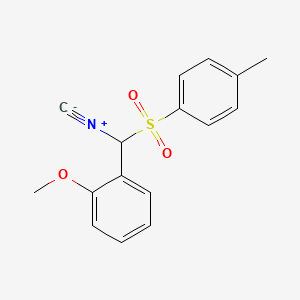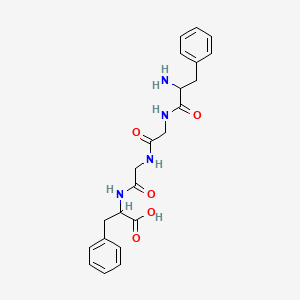
Phe-Gly-Gly-Phe
描述
Phe-Gly-Gly-Phe is a tetrapeptide composed of the amino acids phenylalanine, glycine, glycine, and phenylalanine. Peptides like this compound are known for their ability to self-assemble into various nanostructures, making them valuable in nanomedicine and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino group of the attached amino acid.
Coupling: Activation and addition of the next amino acid.
Cleavage: Removal of the peptide from the resin.
Common reagents used in SPPS include dicyclohexylcarbodiimide (DCCI) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, utilizing automated synthesizers and advanced purification techniques .
化学反应分析
Types of Reactions
Phe-Gly-Gly-Phe can undergo various chemical reactions, including:
Oxidation: Involving the phenylalanine residues.
Reduction: Typically less common for this peptide.
Substitution: Possible at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones .
科学研究应用
Phe-Gly-Gly-Phe has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and interactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for drug delivery systems and therapeutic agents.
Industry: Utilized in the development of biomaterials and nanotechnology
作用机制
The mechanism of action of Phe-Gly-Gly-Phe involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable structures that can interact with biological molecules and cellular components .
相似化合物的比较
Similar Compounds
Phe-Phe: Known for its strong self-assembly properties.
Gly-Phe: Exhibits similar but less pronounced self-assembly behavior.
Ala-Gly: Another simple peptide with distinct self-assembly characteristics
Uniqueness
Phe-Gly-Gly-Phe is unique due to its specific sequence, which allows for a balance of flexibility and stability in its self-assembled structures. This balance makes it particularly useful in applications requiring precise control over nanostructure formation .
属性
IUPAC Name |
2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLONJLUJYCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391499 | |
| Record name | Phe-Gly-Gly-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40204-87-3 | |
| Record name | Phe-Gly-Gly-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



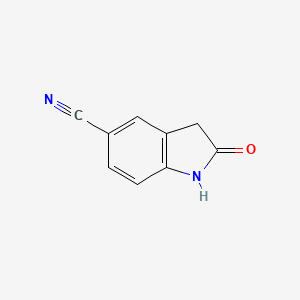

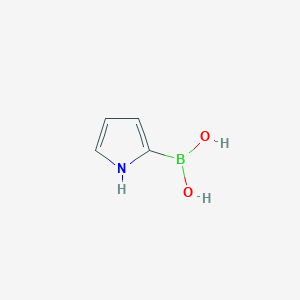
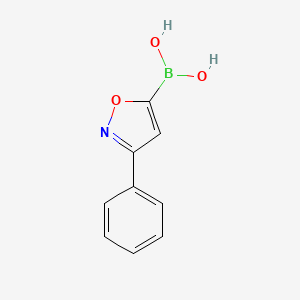
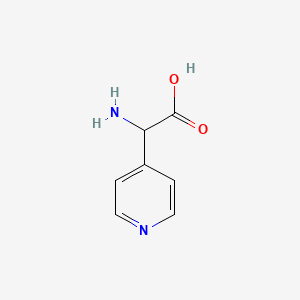

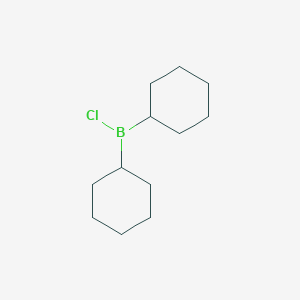
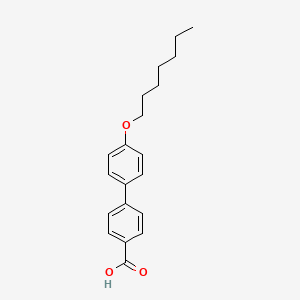
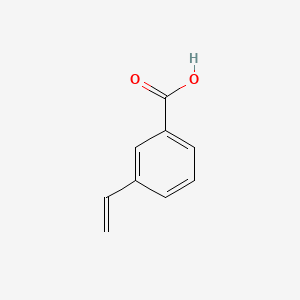
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
